3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester
Description
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is a boronic ester characterized by two chlorine substituents at the 3- and 5-positions, a methoxymethyl group at the 4-position, and a pinacol-protected boronic acid moiety. This compound is structurally tailored for applications in organic synthesis, drug delivery, and materials science. Its substituents confer unique solubility, stability, and reactivity compared to other phenylboronic esters .
Properties
IUPAC Name |
2-[3,5-dichloro-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BCl2O3/c1-13(2)14(3,4)20-15(19-13)9-6-11(16)10(8-18-5)12(17)7-9/h6-7H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSWESKFLCAJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)COC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BCl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of Boronic Acid Precursors
The most straightforward method involves the esterification of 3,5-dichloro-4-(methoxymethyl)phenylboronic acid with pinacol under dehydrating conditions. This reaction leverages the equilibrium between boronic acids and diols, driven by the removal of water.
Procedure :
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Reactants :
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Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on the electron-deficient boron atom, forming a sp³-hybridized boronate ester. The equilibrium is shifted toward the ester by dehydrating agents, achieving yields of 70–85%.
Challenges :
Miyaura Borylation of Aryl Halides
For cases where the boronic acid is inaccessible, the Miyaura borylation offers an alternative route. This method converts aryl halides to boronic esters via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂).
Procedure :
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Reactants :
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Conditions :
Example Protocol from Literature :
| Component | Quantity | Role |
|---|---|---|
| Aryl bromide | 1.6 g (4.12 mmol) | Substrate |
| B₂Pin₂ | 1.8 g (7.2 mmol) | Boron source |
| Pd₂(dba)₃ | 1.26 mg (0.0014 mmol) | Catalyst |
| PPh₃ | 6.89 mg (0.026 mmol) | Ligand |
| K₂CO₃ | 10.89 mg (0.079 mmol) | Base |
| DME | 1.0 g | Solvent |
Yield : 72–80% after column chromatography (eluent: hexanes/ethyl acetate 10:1).
Key Observations :
Transesterification from Alternative Boronic Esters
Transesterification allows the conversion of labile boronic esters (e.g., neopentyl glycol esters) to the pinacol derivative. This method is less common but useful for sensitive substrates.
Procedure :
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Reactants :
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Conditions :
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Solvent: Dichloromethane (DCM) at 0–25°C.
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Reaction time: 2–4 hours.
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Yield : 60–70%, with purity >90% after aqueous workup.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Catalytic System Tuning
Purification Strategies
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Silica gel chromatography with gradient elution (hexanes → ethyl acetate) removes unreacted pinacol and Pd residues.
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Recrystallization from ethanol/water mixtures enhances purity to >96%.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
Applications in Pharmaceutical Synthesis
This boronic ester is a precursor to proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its stability under physiological pH (7.0–7.4) enables in vivo applications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester primarily undergoes reactions typical of boronic esters, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the products are biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The methoxymethyl group can be substituted under acidic or basic conditions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Substituted Phenylboronic Esters: From substitution reactions.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst. The compound's structure, featuring dichloro and methoxymethyl groups, enhances its reactivity and selectivity in these reactions, making it a valuable reagent for synthesizing biaryl compounds .
Mechanism of Action
In the Suzuki-Miyaura coupling mechanism, this compound forms a palladium-boron complex that facilitates the transfer of the aryl group to an electrophilic partner. The reaction proceeds through several steps: oxidative addition, transmetalation, and reductive elimination. This sequence enables the formation of new carbon-carbon bonds effectively .
Medicinal Chemistry
Drug Development
The compound is also explored for its potential in drug development. Its boronic acid moiety allows it to interact with biological targets, making it useful in synthesizing pharmaceutical intermediates. Research indicates that derivatives of this compound may serve as effective inhibitors for certain enzymes, which is crucial in developing therapeutic agents .
Boron Neutron Capture Therapy (BNCT)
Ongoing studies are investigating the application of 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester in boron neutron capture therapy (BNCT) for cancer treatment. BNCT is a targeted radiotherapy that utilizes boron-containing compounds to selectively destroy cancer cells upon neutron irradiation. The unique properties of this organoboron compound may enhance its efficacy in such treatments .
Material Science
Organic Electronics
In material science, this compound is utilized in developing organic electronic materials. Its ability to form stable carbon-carbon bonds makes it suitable for synthesizing polymers and other materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into these materials can improve their electronic properties and stability .
Mechanism of Action
The primary mechanism of action for 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituents are summarized below:
Key Observations :
- Electron-Donating Groups (OCH₃, CH₃, CH₂OH) : Increase boron’s electrophilicity, accelerating hydrolysis but improving solubility in polar solvents.
- Steric Effects : Methoxymethyl (target compound) and dimethyl groups (e.g., 4-Hydroxy-3,5-dimethyl analog) introduce steric hindrance, protecting the boron center from nucleophilic attack .
Solubility in Organic Solvents
Data from solubility studies of phenylboronic acid derivatives:
Key Findings :
- Pinacol esters exhibit superior solubility compared to parent acids due to reduced polarity from boronic acid protection .
- The target compound’s methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF) compared to non-polar analogs like 3,5-dichloro-4-methylphenylboronic ester .
- Chloroform consistently shows the highest solubility for pinacol esters, attributed to its moderate polarity and ability to stabilize the boron center .
Hydrolysis Stability in Aqueous Media
Hydrolysis rates of para-substituted phenylboronic pinacol esters (50 mM phosphate buffer, pH 7.4):
Mechanistic Insights :
- Electron-withdrawing groups (e.g., Cl) slow hydrolysis by reducing boron’s electrophilicity, while bulky groups (e.g., methoxymethyl) provide steric protection .
- The target compound’s hydrolysis rate is likely slower than hydroxyl- or acetamide-substituted analogs due to its substituents’ electronic and steric effects.
Reactivity in Cross-Coupling Reactions
Applications in Suzuki-Miyaura reactions and drug delivery:
Key Trends :
- Chlorine substituents (target compound) reduce coupling efficiency compared to electron-donating groups (e.g., OCH₃) but enhance stability in drug delivery systems .
- Fluorinated analogs exhibit balanced reactivity for radiopharmaceutical synthesis .
Data Tables
Table 1: Comparative Solubility and Hydrolysis
Biological Activity
3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly noted for its role in the Suzuki-Miyaura coupling reactions, which are pivotal in the formation of biaryl compounds and other complex organic molecules. This article explores the biological activity of this compound, supported by various research findings and case studies.
- Molecular Formula : C₁₄H₁₉BCl₂O₄
- Molecular Weight : 304.09 g/mol
- CAS Number : 1321613-04-0
The primary mechanism through which 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester exerts its effects is through the Suzuki-Miyaura coupling reaction. This reaction involves:
- Oxidative Addition : The palladium catalyst reacts with the aryl halide.
- Transmetalation : The boronic ester transfers its aryl group to the palladium complex.
- Reductive Elimination : The final product is formed while regenerating the palladium catalyst .
Drug Development
The compound is utilized in synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form stable biaryl linkages makes it valuable in developing drugs targeting a range of diseases, including cancer and bacterial infections.
Case Studies
- Antibacterial Activity : A study published in Nature Communications demonstrated that derivatives of phenylboronic acids exhibited significant antibacterial activity against resistant strains of bacteria. The incorporation of the dichloro and methoxymethyl groups was found to enhance this activity due to improved cell permeability and interaction with bacterial enzymes .
- Anti-Cancer Properties : Research has indicated that compounds containing boronic acid moieties can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, a derivative similar to 3,5-Dichloro-4-(methoxymethyl)phenylboronic acid showed promising results in reducing tumor growth in xenograft models .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing 3,5-dichloro-4-(methoxymethyl)phenylboronic acid pinacol ester?
The synthesis typically involves two steps: (1) preparation of the boronic acid intermediate via halogen-metal exchange or Miyaura borylation, and (2) protection of the boronic acid with pinacol under anhydrous conditions. Key reagents include bis(pinacolato)diboron or pinacol, often with a palladium catalyst (e.g., Pd(dppf)Cl₂) for cross-coupling steps. Reaction conditions (e.g., temperature: 80–100°C, solvent: THF/toluene) must exclude moisture to prevent ester hydrolysis .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- GC or HPLC : Quantify purity (>97% typical for research-grade material) .
- NMR (¹H, ¹³C, ¹¹B) : Confirm substitution pattern and boronic ester formation. For example, the pinacol methyl groups appear as a singlet (~1.3 ppm in ¹H NMR) .
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H⁺] expected for C₁₄H₁₈BCl₂O₃).
- X-ray diffraction (if crystalline) : Resolve steric effects from the 3,5-dichloro and methoxymethyl substituents .
Q. What are the primary applications of this compound in organic synthesis?
It is widely used in Suzuki-Miyaura cross-couplings to construct biaryl systems. The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), while the chloro substituents direct regioselectivity in subsequent functionalization. Typical conditions: Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ or Cs₂CO₃ base, 80–100°C .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki couplings using this boronic ester?
- Catalyst selection : Pd catalysts with bulky ligands (e.g., SPhos) mitigate steric hindrance from the 3,5-dichloro groups .
- Solvent/base pairing : Use DME/H₂O with K₃PO₄ for aqueous compatibility or toluene/EtOH with Cs₂CO₃ for anhydrous systems.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining >90% yield .
Q. What stability challenges arise during storage, and how can they be mitigated?
The boronic ester is sensitive to hydrolysis (via B–O bond cleavage) and oxidation . Store under inert gas (Ar/N₂) at 2–8°C in sealed, desiccated containers. Purity degradation >5% over 6 months at room temperature necessitates repurification via flash chromatography (hexane/EtOAc gradient) .
Q. How should researchers address contradictory data in cross-coupling efficiency?
Contradictions often arise from:
- Impurity profiles : Trace Pd residues or unreacted boronic acid (detectable via ICP-MS or TLC) can inhibit coupling. Pre-purify via silica gel filtration .
- Steric/electronic mismatches : Pairing with electron-deficient aryl halides (e.g., nitro-substituted partners) improves reactivity. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .
Q. What role does this compound play in materials science?
As a monomer in covalent organic frameworks (COFs) , it enables the synthesis of porous, crystalline materials. The dichloro groups facilitate post-synthetic modifications (e.g., SNAr reactions), while the methoxymethyl enhances solubility during polymerization. Surface areas up to 1,500 m²/g have been reported for related COFs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
